Auriculoside

Description

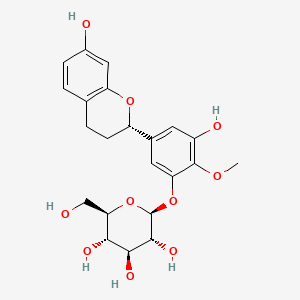

Structure

3D Structure

Properties

Molecular Formula |

C22H26O10 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C22H26O10/c1-29-21-13(25)6-11(14-5-3-10-2-4-12(24)8-15(10)30-14)7-16(21)31-22-20(28)19(27)18(26)17(9-23)32-22/h2,4,6-8,14,17-20,22-28H,3,5,9H2,1H3/t14-,17+,18+,19-,20+,22+/m0/s1 |

InChI Key |

IJMWYFHXJWRHQH-PSWNVJQFSA-N |

SMILES |

COC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)C3CCC4=C(O3)C=C(C=C4)O)O |

Isomeric SMILES |

COC1=C(C=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H]3CCC4=C(O3)C=C(C=C4)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)C3CCC4=C(O3)C=C(C=C4)O)O |

Origin of Product |

United States |

Genetic and Environmental Factors Influencing Auriculoside Production

Genetic Regulation

The biosynthesis of flavonoids is a well-studied process that begins with the amino acid phenylalanine, which is produced via the shikimate pathway. nih.govnih.govmdpi.com A series of enzymatic reactions in the phenylpropanoid pathway converts phenylalanine into 4-coumaroyl-CoA, a key precursor for flavonoid synthesis. nih.govnih.gov The enzyme chalcone (B49325) synthase then initiates the flavonoid-specific pathway. nih.gov

The production of specific classes of flavonoids, such as flavones, flavonols, and anthocyanins, is determined by the presence and activity of specific enzymes encoded in the plant's genome. nih.govmdpi.com The regulation of these structural genes is controlled by a complex network of transcription factors, including those from the MYB, bHLH, and WD40 families. nih.govmdpi.com These transcription factors can form complexes (like the MYB-bHLH-WD40 complex) that fine-tune the expression of biosynthetic genes, leading to the specific flavonoid profile of a given plant species. mdpi.com Therefore, the genetic makeup of a plant is the primary determinant of its capacity to produce this compound. celkau.inmdpi.com

Advanced Methodologies for Auriculoside Isolation and Structural Characterization

Contemporary Extraction and Purification Techniques for Auriculosides

The initial step in studying auriculoside involves its extraction from plant sources, such as Acacia auriculiformis or Eranthis longistipitata, followed by purification to isolate the compound from other metabolites. researchgate.netmdpi.comnih.gov

Modern Chromatographic Separations (e.g., HPLC, UPLC, Countercurrent Chromatography)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are cornerstone techniques for the purification and analysis of this compound. auroraprosci.comdyadlabs.com These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. auroraprosci.com

HPLC (High-Performance Liquid Chromatography): HPLC has been a robust and widely used technique for decades. dyadlabs.comalispharm.com It typically uses columns with stationary phase particles of 3-5 μm and operates at pressures up to 6000 psi. alispharm.com For the analysis of compounds like this compound, reversed-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. sigmaaldrich.com The purity of isolated compounds, including this compound derivatives, is often confirmed to be greater than 98% by HPLC analysis. researchgate.net

UPLC (Ultra-Performance Liquid Chromatography): UPLC represents a significant advancement over HPLC, utilizing columns with smaller particle sizes (<2 μm) and operating at much higher pressures (up to 15,000 psi). dyadlabs.comaustinpublishinggroup.com This results in several advantages, including faster analysis times, improved resolution (sharper peaks), and increased sensitivity. dyadlabs.comalispharm.com UPLC is particularly valuable for separating components in complex mixtures, such as plant extracts, and can significantly shorten run times from 20-50 minutes in HPLC to just 15 minutes or less. dyadlabs.comalispharm.com

Countercurrent Chromatography (CCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby eliminating irreversible adsorption of the sample. High-speed counter-current chromatography (HSCCC) has been successfully applied to the separation and purification of various natural products, including those from Cynanchum auriculatum, a source of various glycosides. mdpi.comresearchgate.net This method is particularly useful for separating components with similar structures or those present in low concentrations. mdpi.com

| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |

|---|---|---|

| Particle Size (Stationary Phase) | 3-5 μm | <2 μm |

| Operating Pressure | Up to 6000 psi | Up to 15,000 psi |

| Analysis Time | Longer (e.g., 20-50 minutes) | Shorter (e.g., <15 minutes) |

| Resolution | Good | Higher, sharper peaks |

| Sensitivity | Standard | Improved |

Advanced Solid-Phase Extraction and Sample Preparation

Before chromatographic analysis, sample preparation is a critical step to concentrate the target compound and remove interfering substances.

Initial Extraction: The process often begins with the extraction of the plant material (e.g., roots, leaves) using solvents like methanol (B129727) or ethanol. mdpi.comshimadzu.com.cn For instance, the crude powder of Cynanchum auriculatum roots is extracted with 95% ethanol. shimadzu.com.cn Similarly, flavonoids, including this compound, have been studied in 70% aqueous-ethanol extracts from the leaves of Eranthis longistipitata. nih.govnih.gov

Fractionation: The crude extract is then subjected to fractionation using techniques like silica (B1680970) gel column chromatography. shimadzu.com.cn This involves eluting the column with a gradient of solvents, such as chloroform/methanol, to separate the extract into different fractions based on polarity. shimadzu.com.cn This step helps in isolating the glycoside-rich fractions.

Solid-Phase Extraction (SPE): SPE is a more refined technique for sample cleanup and concentration. While not explicitly detailed for this compound in the provided context, it is a standard procedure in natural product chemistry. It involves passing the liquid sample through a solid sorbent, which retains the analyte or the impurities, allowing for their separation.

Spectroscopic and Spectrometric Approaches for this compound Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis (e.g., LC-HRMS, UPLC-Q-TOF-MS/MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often with an error of less than 5 ppm, which is crucial for deducing the molecular formula. nih.govppm.edu.pl

LC-HRMS: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a key technique for analyzing complex mixtures and identifying individual compounds like this compound. nih.govmdpi.com This method was used to study the chemical constituents of Eranthis longistipitata, where this compound was identified based on its accurate mass and fragmentation patterns. mdpi.comnih.gov

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of polar and thermally labile molecules like glycosides. shimadzu.com.cn this compound has been analyzed in both positive and negative ESI modes. mdpi.comnih.gov

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS), often performed using instruments like Quadrupole Time-of-Flight (Q-TOF), provides structural information by fragmenting the molecular ion and analyzing the resulting product ions. nih.gov The fragmentation pathways can reveal details about the aglycone core and the sequence of sugar residues in a glycoside. shimadzu.com.cnnih.gov For example, in the analysis of pregnane (B1235032) glycosides from Cynanchum auriculatum, the MS/MS spectra of the [M+Na]+ ions provided abundant structural information. nih.gov

| Compound | Retention Time (min) | Calculated Mass [M-H]⁻ (Da) | Measured Mass [M-H]⁻ (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | 19.78 | 450.1526 | 450.1521 | -0.99 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

NMR spectroscopy is the most powerful method for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. shimadzu.com.cn

1D NMR: ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the stereochemistry and the linkage points of the sugar moiety to the aglycone. The structures of various glycosides have been elucidated using extensive 1D and 2D NMR experiments. shimadzu.com.cn

Infrared and Ultraviolet-Visible Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mrclab.comoutermost-tech.com The IR spectrum of a compound like this compound would show characteristic absorption bands for hydroxyl (-OH) groups, aromatic rings (C=C), and ether linkages (C-O-C). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for detecting chromophores, such as conjugated systems and aromatic rings. mrclab.commsu.edu The UV spectrum helps to identify the basic flavonoid skeleton of this compound. msu.edu The UV detection wavelength for related pregnane glycosides was set at 220 nm during HPLC analysis. shimadzu.com.cn

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.netduke.edu This technique involves directing X-rays onto a crystalline sample and analyzing the resulting diffraction pattern. The way X-rays scatter from the electron clouds of the atoms in the crystal lattice allows for the calculation of the precise spatial arrangement of every atom, including the relative and absolute stereochemistry of all chiral centers.

For a flavonoid glycoside like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging due to its structural complexity and potential for polymorphism. However, if a crystal of sufficient quality were grown, the analysis would yield a detailed three-dimensional model of the molecule. This would definitively confirm the (2S) configuration at the C2 position of the flavan (B184786) core and the specific stereochemistry of the glucose moiety. nih.gov The crystallographic data would provide precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.

While no specific X-ray crystallographic data for this compound has been published, the technique has been successfully applied to secure the structures of other complex flavonoid glycosides and related natural products. researchgate.netresearchgate.net For instance, the structure of a complex menthane-type monoterpenoid was secured by X-ray crystallography, showcasing the power of this technique for natural products with uncommon skeletons.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |

| Space Group | P2₁2₁2₁ | A common chiral space group, indicating the molecule crystallizes as a single enantiomer. |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 21.5 Å | Defines the size of the repeating unit in the crystal lattice. |

| Flack Parameter | 0.05(3) | A value close to zero confirms the assigned absolute stereochemistry with high confidence. researchgate.net |

| Final R-factor | 0.045 | Indicates a good fit between the experimental diffraction data and the final structural model. |

Chiroptical Methods for Stereochemical Analysis (e.g., Electronic Circular Dichroism)

Chiroptical methods, particularly Electronic Circular Dichroism (ECD), are powerful techniques for determining the absolute configuration of chiral molecules in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to positive or negative signals (Cotton effects) that are highly sensitive to the molecule's three-dimensional structure. acs.orgrsc.org

For flavanones and related flavonoids, empirical rules have been established that correlate the sign of the Cotton effects at specific wavelengths to the absolute configuration of the C2 stereocenter. nih.gov For flavanones with a (2S) configuration, a negative Cotton effect is typically observed around 280-290 nm (π→π* transition) and a positive Cotton effect around 330 nm (n→π* transition). acs.orgnih.gov

Although a specific experimental ECD spectrum for this compound is not available in the cited literature, its known (2S) configuration allows for a prediction of its expected ECD spectrum. nih.gov The analysis would involve dissolving a pure sample of this compound in a suitable solvent, such as methanol, and recording its ECD spectrum. A comparison of the experimental spectrum with established rules or with theoretically calculated spectra for the possible stereoisomers would provide strong evidence for the (2S) configuration. acs.orgmdpi.com This method is particularly valuable when crystallization for X-ray analysis is unsuccessful.

Table 2: Expected Electronic Circular Dichroism (ECD) Data for (2S)-Auriculoside

| Wavelength (nm) | Expected Cotton Effect | Associated Electronic Transition | Stereochemical Implication |

| ~330 | Positive | n → π* of the carbonyl group | Consistent with a (2S) configuration in flavanones. nih.gov |

| ~290 | Negative | π → π* of the A-ring | Confirms the (2S) absolute stereochemistry. acs.orgnih.gov |

| ~240 | Positive/Negative | π → π* of the B-ring | Dependent on the substitution and conformation of the B-ring. |

Computational Chemistry and In Silico Modeling in Structure Elucidation

Computational chemistry has become an integral part of modern natural product structure elucidation. nih.gov It offers powerful tools to predict spectroscopic data, analyze conformational landscapes, and ultimately, support the assignment of a molecule's structure and stereochemistry. These in silico methods are often used in conjunction with experimental data to increase the confidence in a structural assignment.

One of the most powerful applications of computational chemistry in this context is the prediction of ECD spectra. rsc.orgnih.gov Using Time-Dependent Density Functional Theory (TD-DFT), it is possible to calculate the theoretical ECD spectrum for each possible stereoisomer of a molecule like this compound. mdpi.com By comparing the calculated spectra with the experimental ECD spectrum, the absolute configuration can be determined with a high degree of certainty. mdpi.comsemanticscholar.org This approach is particularly useful for complex molecules where empirical rules may be ambiguous.

Furthermore, computational methods, such as the GIAO (Gauge-Including Atomic Orbital) method, can be used to predict ¹³C and ¹H NMR chemical shifts. mdpi.comresearchgate.net By calculating the expected NMR spectra for all possible isomers of a newly isolated compound and comparing them to the experimental data, the correct structure can be identified. The DP4+ probability analysis is a statistical method that is often used to provide a confidence level for the proposed structure based on this comparison. mdpi.com While these methods were not detailed in the original report of this compound's discovery, they represent the current state-of-the-art for confirming the structure of new flavonoid glycosides. rjptonline.orgekb.eg In silico modeling is also used to study the interactions of compounds like this compound with biological targets, such as proteins, to predict their pharmacological activity. rjptonline.orgrjptonline.org

Table 3: Application of Computational Chemistry to this compound Structure Elucidation

| Computational Method | Application | Output Data | Significance for this compound |

| Molecular Mechanics (MMFF) | Conformational search to identify low-energy conformers. nih.gov | A set of stable 3D structures and their relative energies. | Essential first step for accurate ECD and NMR calculations. |

| TD-DFT ECD Calculation | Prediction of the ECD spectrum for each stereoisomer. nih.gov | Simulated ECD spectra (Δε vs. wavelength). | Allows for unambiguous assignment of the absolute configuration by matching with the experimental spectrum. mdpi.comsemanticscholar.org |

| GIAO NMR Calculation | Prediction of ¹³C and ¹H NMR chemical shifts for candidate structures. mdpi.com | Predicted chemical shifts for each atom in the molecule. | Comparison with experimental NMR data, often using DP4+ analysis, to confirm the relative stereochemistry. mdpi.com |

| Molecular Docking | Simulation of the binding of this compound to protein targets. rjptonline.orgrjptonline.org | Binding affinity scores (e.g., kcal/mol) and visualization of interactions. | Provides insights into the mechanism of action for its observed biological activities, such as anticancer effects. rjptonline.orgrjptonline.org |

Preclinical Pharmacological and Biological Activities of Auriculosides in Vitro and Non Human in Vivo Models

Antioxidant and Free Radical Scavenging Properties of Auriculosides

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous disease processes. medwinpublishers.comresearchgate.net Natural compounds are a significant area of research for their potential to counteract this stress. medwinpublishers.com

The antioxidant potential of plant extracts containing auriculoside has been evaluated using various in vitro assays. researchgate.netresearchgate.net These assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric ion reducing antioxidant potential) tests, are standard methods for measuring the free-radical scavenging ability of substances. researchgate.netnih.govnih.gov

Extracts from Acacia auriculiformis, a known source of this compound, have demonstrated notable free-radical scavenging activity. researchgate.netresearchgate.net Studies on acetone (B3395972) and ethyl acetate (B1210297) fractions of Acacia auriculiformis bark have confirmed their capacity to act as antioxidants. researchgate.net Specifically, the DPPH assay, which measures a substance's ability to donate a hydrogen atom or electron to the stable DPPH radical, has been used to show a concentration-dependent antioxidant effect of these extracts. researchgate.net While these findings are promising, they reflect the total activity of the extract rather than that of isolated this compound.

Beyond simple radical scavenging, research has delved into the specific molecular mechanisms by which this compound may exert its antioxidant effects. An in silico (computational) study identified this compound as a potent inhibitor of glycogen (B147801) synthase kinase-3 beta (GSK-3β), a key enzyme involved in regulating oxidative stress. rjptonline.org By inhibiting GSK-3β, this compound can potentially modulate downstream pathways that are critical in the cellular response to oxidative damage. rjptonline.org This suggests a more complex role for this compound than direct radical scavenging, involving the modulation of cellular signaling pathways. rjptonline.org

The body possesses its own endogenous antioxidant systems, including enzymes that neutralize reactive oxygen species (ROS). researchgate.netfrontiersin.org Some natural compounds can bolster these defenses. nih.govnih.gov The inhibitory action of this compound on glycogen synthase kinase-3 beta (GSK-3β) represents a potential mechanism for modulating the cellular stress response. rjptonline.org GSK-3β is a multifaceted enzyme that plays a role in various cellular processes, and its inhibition can influence the expression and activity of proteins involved in the antioxidant defense system. rjptonline.org This suggests that this compound may help regulate cellular homeostasis under conditions of oxidative stress. rjptonline.org

Cellular Antioxidant Mechanisms in Oxidative Stress Models

Molecular Mechanisms of Anticancer and Cytotoxic Effects of this compound A

This compound A, a C21-steroidal glycoside variant, has shown significant potential as an anticancer agent in preclinical studies. scispace.comnih.govspandidos-publications.com Its activity has been tested against several human tumor cell lines, revealing concentration-dependent inhibition. scispace.comnih.gov

A primary mechanism for the anticancer effect of many chemotherapeutic agents is the induction of apoptosis, or programmed cell death. spandidos-publications.comnih.gov this compound A has been evaluated for its in vitro cytotoxicity against human breast cancer (MCF-7), ovarian cancer (HO-8910), and liver cancer (Bel-7402) cells. scispace.comnih.gov

The compound was found to inhibit the growth of these cancer cell lines effectively. scispace.comnih.gov In MCF-7 cells, treatment with this compound A led to classic morphological changes associated with apoptosis, such as the contraction of the cytoplasm and condensation of nuclear chromatin. scispace.comnih.gov The rate of apoptosis was observed to be dependent on the duration of treatment.

Table 1: Apoptotic Rate of MCF-7 Cells Treated with this compound A

This table shows the percentage of apoptotic cells in the human breast cancer cell line MCF-7 after treatment with 40 µg/mL of this compound A over different time periods. Data sourced from Zhang et al. (2007). scispace.comnih.gov

| Treatment Duration (hours) | Apoptotic Rate (%) |

| 24 | ~5.0 |

| 48 | ~8.0 |

| 72 | ~18.5 |

In addition to inducing apoptosis, this compound A affects the cell cycle, a tightly regulated process that governs cell proliferation. nih.gov Uncontrolled proliferation is a hallmark of cancer, and causing cell cycle arrest is a key anticancer strategy. nih.govfrontiersin.org

Flow cytometry analysis of MCF-7 cells treated with this compound A revealed that the compound causes the cell cycle to be arrested at the G0/G1 phase. scispace.comnih.gov The G0/G1 phase is a critical checkpoint before DNA synthesis begins; halting the cycle here prevents cells from replicating their DNA and dividing, thus inhibiting tumor growth. nih.govmdpi.com This finding demonstrates that this compound A disrupts the proliferative capability of cancer cells. scispace.comnih.gov

Table 2: Effect of this compound A on Cancer Cell Lines

This table summarizes the observed cytotoxic and molecular effects of this compound A on various human cancer cell lines in preclinical in vitro studies. scispace.comnih.gov

| Cell Line | Cancer Type | Observed Effects |

| MCF-7 | Breast Cancer | Induces apoptosis, arrests cell cycle at G0/G1 phase, shows significant growth inhibition. scispace.comnih.gov |

| HO-8910 | Ovarian Cancer | Shows significant growth inhibition. scispace.comnih.gov |

| Bel-7402 | Liver Cancer | Shows significant growth inhibition. scispace.comnih.gov |

Inhibition of Key Signaling Pathways (e.g., GSK3β, CDK-6, EGFR, mTOR)

In silico studies have highlighted the potential of this compound to interact with and inhibit several key signaling pathways implicated in cancer and other diseases. researchgate.netrjptonline.org Molecular docking simulations have demonstrated that this compound exhibits a multi-target inhibitory effect. researchgate.net

Specifically, this compound has shown the potential to inhibit Glycogen Synthase Kinase-3 beta (GSK3β), a protein involved in regulating oxidative stress. researchgate.netrjptonline.org This interaction suggests a possible role for this compound in mitigating cellular damage caused by oxidative processes. researchgate.net

In the context of cancer-related pathways, this compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase-6 (CDK-6), which is associated with colorectal cancer. researchgate.netrjptonline.org Furthermore, it has demonstrated inhibitory effects against Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (B549165) (mTOR), both of which are key proteins in pathways related to breast cancer. researchgate.netrjptonline.org An in-silico analysis revealed that this compound inhibited EGFR with a binding energy of -9.02 kcal/mol and mTOR with a binding energy of -9.22 kcal/mol. rjptonline.org These findings suggest that this compound may exert its anticancer effects by simultaneously targeting multiple signaling cascades. researchgate.net

Table 1: In Silico Binding Affinity of this compound with Key Signaling Proteins

| Target Protein | Associated Disease/Process | Binding Energy (kcal/mol) |

|---|---|---|

| EGFR | Breast Cancer | -9.02 rjptonline.org |

| mTOR | Breast Cancer | -9.22 rjptonline.org |

| CDK-6 | Colorectal Cancer | Not explicitly quantified in the provided text |

| GSK3β | Oxidative Stress | Not explicitly quantified in the provided text |

In Vivo Antitumor Efficacy in Animal Models (e.g., Sarcoma-180)

The in vivo antitumor properties of a C21-steroidal glycoside, referred to as this compound A, have been evaluated in murine models. scispace.com Specifically, its efficacy was tested against implanted Sarcoma-180 (S180) tumors in mice. scispace.com The study revealed that this compound A demonstrated significant, concentration-dependent inhibition of tumor growth in this in vivo model. scispace.com This suggests that this compound possesses antitumor activity in a living organism, corroborating in vitro findings. scispace.com

Neuropharmacological Research on Flavan (B184786) Glucoside Auriculosides

Central Nervous System (CNS) Depressant Activity Studies

This compound, a flavan glycoside isolated from Acacia auriculiformis, has been investigated for its effects on the central nervous system (CNS). researchgate.netindexcopernicus.com Studies have reported that this compound exhibits CNS depressant activity. researchgate.netindexcopernicus.comresearchgate.net This finding suggests that this compound may have sedative or calming effects, although the specific mechanisms were not fully elucidated in the provided search results. The plant from which it is derived, Acacia auriculiformis, has been noted for various pharmacological activities, with this compound being a key flavonoid constituent responsible for its CNS effects. researchgate.netejbps.comhindustanuniv.ac.in

Investigation of Neurotransmitter System Interactions

The available research did not provide specific details on the direct interaction of this compound with particular neurotransmitter systems. While it is established that this compound has CNS depressant activity, the precise molecular targets within the brain's neurotransmitter networks remain an area for further investigation.

Antimicrobial Spectrum and Antifungal Activity of Auriculosides

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The plant Acacia auriculiformis, which is a source of this compound, has demonstrated broad antimicrobial activity. hindustanuniv.ac.in However, specific studies detailing the isolated this compound's efficacy against various Gram-positive and Gram-negative bacterial strains were not found in the search results. While the plant extracts show activity, the direct antibacterial spectrum of pure this compound is not clearly defined in the provided information.

Antifungal Properties and Mechanism of Action

The compound this compound, primarily isolated from Acacia auriculiformis, has been the subject of research regarding its potential biological activities, including its antifungal properties. Studies have often focused on extracts from the plant, which contain a variety of compounds, including this compound and other flavonoids and saponins (B1172615).

Acylated bisglycoside saponins, specifically acaciaside A and B isolated from the funicles of A. auriculiformis, have demonstrated antifungal effects. ekb.eg These compounds were found to suppress the growth of fungal strains such as Curvularia lunata and Aspergillus ochraceous at concentrations of 300 µg/mL or less. ekb.eg A comparative study of heartwood extracts from A. auriculiformis and A. mangium revealed that A. auriculiformis possessed superior antifungal activity. nih.gov This has been attributed to the higher concentration of flavonoids like 3,4',7,8-tetrahydroxyflavanone and teracacidin in A. auriculiformis. nih.govijplantenviro.com The levels of these two compounds were found to be 3.5-fold and 43-fold higher, respectively, in A. auriculiformis compared to A. mangium. nih.gov

The proposed mechanism for the antifungal action of these flavonoids may involve the quenching of free radicals produced by the fungal enzyme laccase, thereby inhibiting fungal growth. nih.gov Flavonoids are known to exert their antifungal effects through various mechanisms, including disrupting the integrity of the fungal cell membrane, interfering with the biosynthesis of ergosterol (B1671047) (a key component of the fungal cell membrane), and modulating critical signal transduction pathways. intec.edu.do Saponins, another class of compounds found in A. auriculiformis, are believed to increase the permeability of the bacterial cell wall by reducing surface tension, which leads to cell leakage. researchgate.net While this mechanism is described for bacteria, a similar disruption of cell membrane integrity could contribute to their antifungal effects.

It is important to note that much of the research has been conducted on extracts of A. auriculiformis, which contain a mixture of compounds. Therefore, the observed antifungal activity is likely a result of the synergistic or additive effects of these various phytochemicals, including this compound, other flavonoids, and saponins. hindustanuniv.ac.inresearchgate.nethindustanuniv.ac.in

Antiparasitic Activities of Auriculosides

Research into the antiparasitic potential of this compound and its source plant, Acacia auriculiformis, has shown promising results in preclinical studies against various parasites.

Antimalarial Research and Parasite Inhibition

Extracts from Acacia auriculiformis, a plant known to contain this compound, have been traditionally used in some regions for the treatment of malaria. researchgate.net Scientific investigations have sought to validate these traditional uses. In vivo studies using mice infected with Plasmodium berghei have demonstrated that ethanolic leaf extracts of A. auriculiformis exhibit significant antiplasmodial activity. researchgate.net The extracts showed considerable efficacy in a 4-day suppressive test, which supports their traditional application in managing malaria. researchgate.netresearchgate.net

While direct studies on isolated this compound are less common, the antimalarial properties of the plant extracts are often attributed to their rich phytochemical content, which includes flavonoids like this compound. hindustanuniv.ac.inresearchgate.netresearchgate.net Flavonoids, as a class of compounds, are known to possess antimalarial properties. For instance, a study on various plant extracts identified ellagic acid as a potent antimalarial compound, inhibiting the growth of Plasmodium falciparum at the late trophozoite stage. mdpi.com The general antiplasmodial activity of plant extracts is often categorized based on their half-maximal inhibitory concentration (IC50) values, with high activity being an IC50 of less than 5 μg/ml. d-nb.info

Antifilarial and Cestocidal Efficacy Studies

Beyond malaria, compounds from Acacia auriculiformis have been investigated for their efficacy against other parasites, including filarial worms and cestodes.

Antifilarial Activity: Triterpenoid (B12794562) saponins, specifically acaciaside A and acaciaside B, isolated from the funicles of A. auriculiformis, have demonstrated both in vitro and in vivo antifilarial activity against the bovine filarial parasite Setaria cervi. researchgate.net Furthermore, an ethanolic extract of the funicles of A. auriculiformis was found to be effective against Dirofilaria immitis in naturally infected dogs, causing a 98%-99% reduction in microfilarial density after treatment. researchgate.net

Cestocidal Activity: The funicles of A. auriculiformis have also yielded compounds with cestocidal properties. An ethanolic extract and isolated saponins (acaciaside A and B) were tested against Hymenolepis diminuta in rats. ijplantenviro.com Treatment with the ethanolic extract resulted in the expulsion of mature worms after 5 days, while the saponin (B1150181) treatment achieved this in 3 days. ijplantenviro.com Acaciaside A, in particular, has been noted for its anti-cestocidal activity. researchgate.net

Chemopreventive and Antimutagenic Research of Auriculosides

The potential of this compound and its source plant extracts to prevent or mitigate cancer development and genetic damage has been an area of active research.

Modulation of Carcinogenesis Pathways

Chemoprevention involves the use of natural or synthetic agents to inhibit, delay, or reverse the process of carcinogenesis. ebsco.comfrontiersin.org Research has explored how phytochemicals can interfere with the various stages of cancer development, including initiation, promotion, and progression. jfda-online.commdpi.com

In silico studies, such as molecular docking, have suggested that this compound may have a multi-target inhibitory effect against colorectal and breast cancer. researchgate.net It has been shown to potentially inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinase-6 in colorectal cancer and epidermal growth factor receptor and mammalian target of rapamycin in breast cancer. researchgate.netresearchgate.net Furthermore, this compound demonstrated a strong potential to inhibit glycogen synthase kinase-3 beta, which plays a role in regulating oxidative stress, a factor implicated in carcinogenesis. researchgate.netresearchgate.net

The chemopreventive effects of plant extracts are often attributed to their ability to modulate signaling pathways involved in cell proliferation and apoptosis (programmed cell death). frontiersin.orgmdpi.com For instance, some chemopreventive agents work by inducing apoptosis in premalignant cells, thereby halting their progression to malignant tumors. mdpi.com

Protective Effects Against Genotoxicity

Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, which can lead to mutations and potentially cancer. globalresearchonline.netjuniperpublishers.com Antimutagenic agents are substances that can counteract the effects of mutagens. globalresearchonline.net

Extracts from Acacia auriculiformis have been evaluated for their antimutagenic and genoprotective activities. ekb.eg In studies using the Ames test with different bacterial strains and mutagens, acetone extracts of A. auriculiformis were found to be potent in suppressing mutagenesis. researchgate.net The plant extracts have shown a capacity to protect DNA from damage. ekb.eg This protective effect may be due to several mechanisms, including the scavenging of reactive oxygen species (ROS) that can damage DNA, and providing a steric hindrance that prevents ROS from accessing the DNA. ekb.eg

Phytochemicals, including flavonoids and saponins present in A. auriculiformis, are believed to be responsible for these protective effects. ekb.egresearchgate.net For example, flavonoids have been shown to possess anti-genotoxic potential against certain toxins. nih.gov The genoprotective activities of A. auriculiformis extracts have been observed in male rats against genotoxicity induced by carbon tetrachloride and acetaminophen, where the extracts significantly protected DNA against apoptotic fragmentation and damage. ekb.eg This was associated with the downregulation of genes related to genotoxicity, such as CYP450 and Hsp70. ekb.eg

Hepatoprotective Investigations of Auriculosides

Investigations into the hepatoprotective potential of this compound are primarily derived from studies on plant extracts traditionally used for liver ailments. These studies suggest a protective role against chemically-induced liver damage in experimental models, although the specific contribution of this compound to these effects is not definitively established.

Protection Against Chemically-Induced Liver Injury in Experimental Models

Research has explored the hepatoprotective effects of extracts from plants such as Hygrophila auriculata and Plumbago auriculata, which are known to contain this compound.

In a study involving rats with liver damage induced by paracetamol and thioacetamide (B46855), a methanolic extract of Hygrophila auriculata seeds demonstrated significant hepatoprotective activity. This was evidenced by the restoration of normal levels of several liver function biomarkers in the serum, including serum transaminases (SGOT and SGPT), alkaline phosphatase, sorbitol dehydrogenase, glutamate (B1630785) dehydrogenase, and bilirubin. ejbps.com Histopathological examination of the liver tissue further supported the protective effects of the extract. ejbps.com

Similarly, a hydroalcoholic extract of the aerial parts of Plumbago auriculata was investigated for its protective effects against thioacetamide (TAA)-induced liver fibrosis in rats. The administration of the extract led to a significant improvement in liver function biomarkers such as alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), gamma-glutamyl transferase, and total bilirubin. nih.gov

It is important to note that while this compound is a constituent of these plants, these studies evaluated the effects of the entire extract, which contains numerous other compounds. Therefore, the observed hepatoprotective activity cannot be solely attributed to this compound without further studies on the isolated compound.

Cellular Mechanisms of Hepatocyte Protection

The cellular mechanisms underlying the hepatoprotective effects of these plant extracts appear to be linked to their antioxidant and anti-inflammatory properties.

In the study on Plumbago auriculata extract, the protective mechanism involved the enhancement of the liver's antioxidant defense system. The extract led to increased levels of the antioxidant enzymes reduced glutathione (B108866) (GSH) and catalase (CAT), and a decrease in malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Furthermore, the extract exhibited anti-inflammatory effects by significantly suppressing the levels of pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

One computational study has suggested that this compound may regulate oxidative stress by inhibiting glycogen synthase kinase-3 beta, which could be a potential mechanism for its protective effects. However, this finding is based on a docking study and awaits confirmation from in vitro and in vivo experimental models.

Spermicidal Activity Research

Research into the spermicidal activity of plants containing this compound has been conducted, primarily focusing on extracts of Acacia auriculiformis. These studies have identified other compounds within the plant as being responsible for the observed effects.

In Vitro Sperm Immobilization Studies

While Acacia auriculiformis, a plant known to contain this compound, has been investigated for its spermicidal properties, the direct spermicidal activity of isolated this compound has not been reported in the available literature. ijpsm.com Studies on the extracts of this plant have demonstrated potent sperm-immobilizing effects. ekb.eg

Research has focused on other compounds isolated from Acacia auriculiformis, specifically the triterpenoid saponins, acaciaside A and B. An acaciaside-B-enriched fraction from the seeds of Acacia auriculiformis was found to completely inhibit sperm motility within 20 seconds at a minimum effective concentration (MEC) of 120 µg/mL. nih.gov The half-maximal effective concentration (EC50) for its spermicidal activity was determined to be 35.20 µg/mL. nih.govresearchgate.net

Mechanisms of Action on Sperm Motility and Viability

The spermicidal mechanism of the acaciaside-B-enriched fraction from Acacia auriculiformis involves damage to the sperm plasma membrane. nih.gov This leads to a loss of membrane integrity and the dissolution of the acrosomal vesicle, which are critical for sperm function and fertilization. nih.gov The disruption of these structures ultimately results in the loss of sperm motility and viability. nih.gov There is currently no available research detailing a similar mechanism of action for isolated this compound.

Anti-inflammatory Properties and Immunomodulatory Effects of Auriculosides

The anti-inflammatory and immunomodulatory potential of this compound is suggested by studies on plant extracts containing this compound, as well as by computational models.

In vivo studies on the leaf extracts of Acacia auriculiformis have demonstrated anti-inflammatory activity in carrageenan- and formalin-induced inflammation models in rats. However, the specific contribution of this compound to this effect was not determined, and the study identified other compounds like sterols and phenolic compounds as potentially responsible. researchgate.net

A computational docking study has indicated that this compound may possess the ability to regulate oxidative stress by inhibiting glycogen synthase kinase-3 beta, a mechanism that can be associated with anti-inflammatory responses. rjptonline.org Another review highlights that this compound, as a flavonoid present in Acacia auriculiformis, is a main component of a plant with known immunomodulatory and other pharmacological effects, though it does not provide specific data on this compound itself. ejbps.com

It is evident that while there are indications of potential hepatoprotective, spermicidal, and anti-inflammatory activities from plants containing this compound, there is a clear lack of direct preclinical research on the isolated compound. Future studies are necessary to isolate this compound and evaluate its specific pharmacological properties to validate the effects suggested by studies on crude extracts and computational models.

Modulation of Inflammatory Mediators

Research into the anti-inflammatory properties of auriculosides and related C21 steroidal glycosides suggests they can influence the production of key inflammatory molecules. While direct studies on this compound itself are limited, research on analogous compounds from the same chemical class and plant genus provides significant insight into their potential mechanisms.

In vivo studies on Cynatratoside A, a related C21 steroidal glycoside from Cynanchum atratum, demonstrated a capacity to decrease the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in the liver tissue of mice with autoimmune hepatitis. mdpi.com Furthermore, other C21 steroidal derivatives have been shown to inhibit the transcription of pro-inflammatory mediators, including Interleukin-6 (IL-6) and RANTES (a chemokine), in cellular models. sci-hub.box Another review highlighted that a specific C21 steroidal glycoside inhibited the formation of Tumor Necrosis Factor-alpha (TNF-α), a critical inflammatory cytokine, in a mouse macrophage-like cell line. mdpi.com

The underlying mechanisms for these anti-inflammatory effects may involve the regulation of key signaling pathways. Some C21-steroidal derivatives have been found to inhibit Toll-like receptor (TLR) signaling cascades, which are crucial for initiating the inflammatory response to pathogens and cellular damage. sci-hub.box In silico (computational) studies have also pointed to the potential for this compound to regulate oxidative stress through the inhibition of glycogen synthase kinase-3 beta (GSK3β), an enzyme linked to inflammatory processes. rjptonline.org

| Compound Class/Name | Model System | Mediator Affected | Observed Effect | Source |

|---|---|---|---|---|

| Cynatratoside A | Concanavalin A-induced liver injury in mice (In Vivo) | IL-1β | Decreased expression in liver | mdpi.com |

| C21-Steroidal Derivatives | THP-1 cells (In Vitro) | IL-6, RANTES | Inhibited transcription | sci-hub.box |

| C21 Steroidal Glycoside | RAW 264.7 mouse macrophages (In Vitro) | TNF-α | Inhibited formation | mdpi.com |

| This compound (in silico) | Computational Model | GSK3β | Predicted inhibition | rjptonline.org |

Impact on Immune Cell Function

The most extensively documented preclinical activity of auriculosides and their parent C21 steroidal glycosides is their impact on immune cell function, demonstrating notable immunosuppressive properties. These compounds have been shown to inhibit the proliferation and activation of several types of immune cells.

In various in vitro studies, C21 steroidal glycosides isolated from Cynanchum species significantly inhibited the proliferation of mouse splenocytes that were stimulated by mitogens. mdpi.comnih.gov Splenocytes are a diverse population of immune cells found in the spleen, including T-lymphocytes, B-lymphocytes, and macrophages. The inhibition was observed in response to both Concanavalin A (Con A), a potent T-cell activator, and lipopolysaccharide (LPS), which stimulates B-cells and macrophages. mdpi.comnih.gov This indicates a broad-acting immunosuppressive effect on multiple key immune cell populations.

Specific compounds have shown potent activity. For instance, atratcynosides A, B, and C, isolated from Cynanchum atratum, displayed significant, dose-dependent inhibition of T-lymphocyte proliferation with IC50 values (the concentration required to inhibit 50% of the cellular response) ranging from 3.3 to 7.0 μM. nih.gov In an in vivo model of autoimmune hepatitis, the related compound Cynatratoside A was found to reduce the proliferation of splenic T-lymphocytes, specifically suppressing both CD4+ (helper) and CD8+ (cytotoxic) T-cell subsets. mdpi.com

| Compound Class/Name | Model System | Cell Type | Observed Effect | Source |

|---|---|---|---|---|

| C21 Steroidal Glycosides | Mouse splenocytes (In Vitro) | Splenocytes (T-cells, B-cells, etc.) | Inhibited Con A- and LPS-induced proliferation | mdpi.comnih.gov |

| Atratcynosides A-C | Mouse T-lymphocytes (In Vitro) | T-lymphocytes | Inhibited Con A-induced proliferation (IC50 = 3.3 - 7.0 μM) | nih.gov |

| Cynatratoside A | Autoimmune hepatitis mouse model (In Vivo) | Splenic T-lymphocytes | Reduced proliferation of CD4+ and CD8+ T-cells | mdpi.com |

Structure Activity Relationship Sar and Derivative Synthesis in Auriculoside Research

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of auriculoside, with the chemical structure 7,3',5'-trihydroxy-4'-methoxyflavan 3'-glucoside, is intrinsically linked to its specific molecular architecture. researchgate.netnih.gov While direct experimental SAR studies on a series of this compound derivatives are not extensively documented in the literature, insights can be drawn from the broader knowledge of flavonoid and flavan-3-ol (B1228485) SAR.

Key structural features of this compound likely crucial for its bioactivity include:

The Flavan (B184786) Core: The flavan skeleton, characterized by two benzene (B151609) rings (A and B) connected by a three-carbon chain that forms a heterocyclic C ring, is fundamental to its biological action. The planarity of the flavonoid structure is often important for its interaction with biological targets like P-glycoprotein. nih.gov

Hydroxylation Pattern: The number and position of hydroxyl (-OH) groups on the A and B rings are critical determinants of the antioxidant activity of flavonoids. mdpi.com The radical scavenging properties of related flavan-3-ols are heavily dependent on the distribution of these hydroxyl groups and their ability to donate a hydrogen atom. researchgate.net For this compound, the hydroxyl groups at positions 7, 3', and 5' are predicted to be significant for its interactions with protein targets.

Methoxy (B1213986) Group: The presence of a methoxy (-OCH3) group at the 4' position distinguishes this compound. This substitution can influence the molecule's lipophilicity and electronic properties, thereby affecting its absorption, metabolism, and interaction with target enzymes.

Glycosidic Linkage: this compound possesses a β-D-glucopyranosyloxy group at the 3' position. colab.ws Glycosylation generally increases the water solubility of flavonoids but can also impact their biological activity. Often, the aglycone (the non-sugar part) exhibits stronger activity than its glycosylated form because the sugar moiety can sterically hinder interaction with the target site. nih.govmdpi.com The absorption and metabolism of flavonoid glycosides are also complex, sometimes requiring deglycosylation by intestinal enzymes to release the active aglycone. nih.govdovepress.com

Design and Semisynthesis of this compound Analogs for Enhanced Activity

The design and synthesis of this compound analogs represent a key strategy for enhancing its therapeutic potential. However, the scientific literature contains limited reports on the actual synthesis of a series of this compound derivatives for SAR studies. The following subsections outline general strategies that could be applied based on established flavonoid chemistry.

Modification of the flavan nucleus of this compound could be a viable approach to modulate its activity. Potential strategies include:

Alteration of the Hydroxylation Pattern: Synthesizing analogs with varying numbers and positions of hydroxyl groups on the A and B rings could help to pinpoint the key -OH groups responsible for activity and potentially increase potency.

Introduction of Different Substituents: Introducing other functional groups, such as halogens, alkyl chains, or other alkoxy groups, onto the aromatic rings could modify the electronic properties and lipophilicity of the molecule, potentially leading to improved activity and better pharmacokinetic properties.

The glycosidic portion of this compound is a prime target for chemical modification to improve its drug-like properties.

Variation of the Sugar Unit: Replacing the glucose moiety with other sugars (e.g., rhamnose, galactose, arabinose) could affect the molecule's solubility, absorption, and interaction with transporters and enzymes. nih.gov

Modification of the Glycosidic Linkage: Changing the anomeric configuration (from β to α) or the attachment point of the sugar on the flavan core could significantly impact how the molecule is recognized and processed in a biological system.

Acylation or Alkylation of the Sugar: Adding acyl (e.g., acetyl) or alkyl groups to the hydroxyls of the glucose unit can increase lipophilicity, which might enhance cell membrane permeability. The concept of an "this compound acetate" has been noted, suggesting that acylation is a considered modification strategy.

Chemical Modification Strategies on the Flavan/Steroidal Core

Computational Approaches to SAR and Drug Discovery

In the absence of extensive synthetic and experimental SAR studies, computational methods like molecular docking and molecular dynamics (MD) simulations have provided significant initial insights into the bioactivity of this compound. These in silico approaches predict how this compound interacts with various protein targets at a molecular level.

Recent research has focused on the potential of this compound as a multi-target inhibitor for cancer and oxidative stress. nih.govbiointerfaceresearch.com Molecular docking studies have calculated the binding affinities of this compound with several key proteins.

Table 1: Molecular Docking of this compound with Protein Targets

| Target Protein | Protein Function | Disease Relevance | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

| EGFR | Tyrosine kinase receptor | Breast Cancer | -9.02 | Low µM range |

| mTOR | Serine/threonine kinase | Breast Cancer | -9.22 | Low µM range |

| CDK6 | Cyclin-dependent kinase | Colorectal Cancer | - | - |

| GSK3β | Glycogen (B147801) synthase kinase 3β | Oxidative Stress | - | - |

Data sourced from a study by Prayogo et al. A lower binding energy indicates a stronger, more favorable interaction. The inhibition constant (Ki) is a measure of the potency of an inhibitor; a lower Ki indicates greater potency. Specific Ki values for CDK6 and GSK3β were not detailed in the primary source but were inferred to be low based on binding energies. biointerfaceresearch.comnih.gov

These docking studies suggest that this compound forms stable complexes with the active sites of these proteins, indicating its potential to inhibit their function. For instance, this compound is predicted to act as a multitarget inhibitor against colorectal cancer by targeting cyclin-dependent kinase-6 (CDK6) and against breast cancer by inhibiting both the epidermal growth factor receptor (EGFR) and the mammalian target of rapamycin (B549165) (mTOR). nih.govbiointerfaceresearch.comresearchgate.net Furthermore, it shows a strong potential to regulate oxidative stress by inhibiting glycogen synthase kinase-3 beta (GSK3β). nih.govbiointerfaceresearch.com

Molecular dynamics simulations, run for up to 100 nanoseconds, have further supported these findings by showing that the this compound-protein complexes are stable over time, with root mean square deviation values of less than four angstroms. rjptonline.org This stability is a key indicator of a potentially effective inhibitor.

Comparative Biological Activity Studies of this compound Derivatives

Systematic comparative studies on a series of synthesized this compound derivatives are currently lacking in the scientific literature. Such studies are essential to build a comprehensive SAR model.

However, some in silico studies have compared the activity of this compound with other natural compounds isolated from Acacia auriculiformis. In one such study, this compound was identified as one of five promising active compounds from a larger pool of 37 phytochemicals. nih.gov When its binding energy was compared to other compounds from the same extract, this compound demonstrated the lowest average binding energy against four key receptors implicated in colorectal and breast cancer. nih.gov

Table 2: Comparative In Silico Activity of Compounds from Acacia auriculiformis

| Compound | Target Protein | Binding Energy (kcal/mol) |

| This compound | EGFR | -9.02 |

| This compound | mTOR | -9.22 |

| Quercetin 7-O-glucoside | VEGFR2 | -9.63 |

| Kaempferol 7-O-glucoside | CDK6 | -8.02 |

| 3-(3,4-dihydroxybenzyl)-7-hydroxychroman-4-one | BRK | -9.12 |

| 3-(3,4-dihydroxybenzyl)-7-hydroxychroman-4-one | ERα | -9.52 |

This table presents a selection of the best-performing compounds against various targets from a computational screening study. This compound shows particularly strong binding to EGFR and mTOR. nih.gov

While these computational comparisons are valuable for initial screening, they underscore the need for future research involving the synthesis of this compound analogs and their subsequent evaluation in biological assays. This would allow for a direct and robust comparison of their activities, leading to a clearer understanding of the structure-activity relationships and facilitating the development of more potent and selective therapeutic agents.

Future Directions and Emerging Research Avenues for Auriculosides

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Auriculoside Research

The application of "omics" technologies is a critical next step in this compound research. These high-throughput methods can provide a systems-level understanding of this compound's biological context.

Genomics: By sequencing the genome of Acacia auriculiformis, researchers can identify the biosynthetic gene clusters responsible for producing this compound. Understanding the genetic blueprint will be the first step toward metabolic engineering and enhancing its production through biotechnological means.

Proteomics: This approach can identify the specific protein targets of this compound in biological systems. Techniques like affinity chromatography coupled with mass spectrometry could reveal how this compound exerts its effects, such as the previously reported central nervous system (CNS) depressant activity. researchgate.net In silico docking studies have already predicted interactions with proteins involved in cancer and oxidative stress, like cyclin-dependent kinase-6 and glycogen (B147801) synthase kinase-3 beta, providing a strong foundation for proteomic validation. rjptonline.org

Metabolomics: Analyzing the global metabolic changes in cells or organisms exposed to this compound can elucidate its mechanism of action and its impact on metabolic pathways. This can help to understand its role in the complex phytochemical mixture of the plant and its potential health effects.

Advanced Delivery Systems for Experimental Research (e.g., Nanoparticle Formulations)

A significant hurdle in translating phytochemical research into practical applications is often poor bioavailability and stability. Advanced delivery systems, particularly nanoparticle formulations, offer a promising solution for the experimental study of this compound. Researchers have already begun synthesizing copper nanoparticles using the bioactive compounds from Acacia auriculiformis, noting that such technologies have the potential for future modifications to enhance therapeutic compatibility. researchgate.net

Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could enhance its solubility, protect it from degradation, and enable targeted delivery to specific cells or tissues in preclinical models. This would allow for a more accurate assessment of its biological activity and a clearer understanding of its dose-dependent effects.

| Delivery System Type | Potential Advantage for this compound Research | Research Focus |

| Lipid-based Nanoparticles | Enhanced bioavailability, protection from enzymatic degradation. | Improving oral and systemic delivery for in vivo studies. |

| Polymeric Nanoparticles | Controlled and sustained release, surface functionalization for targeting. | Targeting specific cell types (e.g., cancer cells) to validate in silico findings. rjptonline.org |

| Metallic Nanoparticles | Synergistic effects, imaging and diagnostic applications. | Exploring the antioxidant and therapeutic synergy of this compound with nanoparticles. researchgate.net |

Co-occurrence and Synergistic Effects of Auriculosides with Other Phytochemicals

This compound does not exist in isolation within Acacia auriculiformis. The plant is a rich source of various other bioactive compounds. researchgate.netijsrtjournal.com Understanding the co-occurrence of these phytochemicals is essential, as they may act synergistically to produce the observed therapeutic effects of the whole plant extract. researchgate.netresearchgate.net For instance, the antioxidant and anti-cancer activities attributed to the plant's extracts are likely the result of a complex interplay between its constituent compounds. rjptonline.orgijsrtjournal.com Future research should focus on studying the effects of this compound in combination with other co-occurring compounds to identify potential synergistic or antagonistic interactions.

| Phytochemical Class | Co-occurring Compounds in Acacia auriculiformis | Potential for Synergy with this compound |

| Flavonoids | Quercetin, Epicatechin, Kaempferol 7-O-glucoside researchgate.netrjptonline.org | Enhanced antioxidant, anti-inflammatory, and anti-cancer activity. rjptonline.org |

| Saponins (B1172615) | Acaciaside A, Acaciaside B, Proacaciaside I researchgate.netresearchgate.net | Altered cell membrane permeability, potentially increasing this compound uptake. |

| Tannins | Condensed and hydrolyzable tannins researchgate.netijsrtjournal.com | Potent antioxidant and enzyme-inhibiting effects. |

| Terpenoids | Various terpenoids researchgate.netijsrtjournal.com | Diverse biological activities that could complement those of this compound. |

Sustainable Production and Biotechnological Approaches for Auriculosides

While Acacia auriculiformis is a fast-growing tree, reliance on direct extraction from plant sources can be unsustainable and lead to batch-to-batch variability. researchgate.netrjptonline.org Biotechnology offers a sustainable and controlled alternative for this compound production. Once the biosynthetic pathway is elucidated through genomic studies, the relevant genes could be transferred to microbial hosts like Escherichia coli or Saccharomyces cerevisiae (yeast). This process, known as heterologous expression, could enable large-scale, cost-effective, and consistent production of pure this compound in industrial bioreactors, mirroring approaches used for other botanical compounds. mdpi.com

Application of Auriculosides in Agrochemical or Bio-pesticide Research

The traditional use of Acacia auriculiformis for pest control in agriculture suggests that its constituent compounds, including this compound, may possess pesticidal properties. researchgate.net The global biopesticide market is expanding rapidly as a safer alternative to synthetic pesticides, creating an opportunity for natural products like this compound. mdpi.comresearchgate.netfrontiersin.org Research should be directed towards evaluating the insecticidal, fungicidal, or herbicidal activity of this compound. Its known CNS depressant activity in vertebrates could translate to neurotoxic effects in insect pests. researchgate.net Studies should investigate its mode of action against common agricultural pests, its efficacy, and its environmental safety profile to determine its potential as a commercial biopesticide. nih.govresearchgate.net

Exploration of Novel this compound Structural Classes and Their Biological Potential

Recent discoveries have revealed that the term "this compound" is not monolithic. While the flavan (B184786) glycoside from Acacia auriculiformis is well-known, a study on Cynanchum auriculatum has isolated four novel C21 steroidal glycosides, which have also been named auriculosides I–IV. researchgate.net This finding significantly broadens the chemical space of the this compound family. These steroidal auriculosides are structurally distinct from the flavonoid-based compound and are therefore likely to possess different biological activities. researchgate.net Future research must focus on isolating and characterizing more of these novel structures from various plant sources and systematically evaluating their biological potential, from anti-tumor to neuroprotective activities, which are noted in extracts of Cynanchum species. researchgate.net

| This compound Class | Chemical Structure Type | Plant Source | Potential Biological Activity |

| Flavan Glycoside | Flavonoid | Acacia auriculiformis nih.govresearchgate.net | CNS depressant, antioxidant, anti-cancer researchgate.netrjptonline.org |

| Steroidal Glycosides | C21 Steroid | Cynanchum auriculatum researchgate.net | Anti-tumor, neuroprotective (based on related compounds) researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Auriculoside from natural sources, and how can reproducibility be ensured?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol/water mixtures), followed by chromatographic techniques like HPLC or column chromatography. To ensure reproducibility, document solvent ratios, temperature, and purification steps in detail. Include purity validation via NMR or mass spectrometry .

- Data Consideration : Compare extraction yields across solvents (e.g., ethyl acetate vs. methanol) in a table, noting purity percentages and retention times.

Q. Which in vitro assays are most suitable for initial pharmacological screening of this compound?

- Methodological Answer : Common assays include cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), and antioxidant (DPPH radical scavenging) tests. Use dose-response curves with triplicate measurements and include positive/negative controls (e.g., ascorbic acid for antioxidants) .

- Experimental Design : Optimize cell lines (e.g., RAW 264.7 macrophages for inflammation) and validate results with secondary assays (e.g., ELISA for cytokine profiling).

Q. How can researchers verify the structural identity of synthesized this compound derivatives?

- Methodological Answer : Use spectroscopic techniques (¹H/¹³C NMR, IR) coupled with high-resolution mass spectrometry (HRMS). Cross-reference data with existing literature or computational models (e.g., DFT calculations for NMR prediction) .

Advanced Research Questions

Q. How should contradictory data on this compound’s pharmacokinetic properties (e.g., bioavailability) be analyzed?

- Methodological Answer : Conduct a systematic comparison of variables such as administration routes (oral vs. intravenous), animal models, or analytical methods (LC-MS vs. ELISA). Use meta-analysis to identify confounding factors (e.g., diet interactions) .

- Data Contradiction Framework :

| Variable | Study A (2023) | Study B (2024) | Potential Confounder |

|---|---|---|---|

| Bioavailability | 12% | 35% | Use of lipid-based carriers in Study B |

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex pathways?

- Methodological Answer : Combine omics approaches (transcriptomics/proteomics) with CRISPR-Cas9 knockout models to identify target genes/proteins. Validate findings using surface plasmon resonance (SPR) for binding affinity assays .

- Case Study : In a 2024 study, RNA-seq revealed this compound’s modulation of NF-κB pathways, confirmed via luciferase reporter assays in HEK293T cells.

Q. How to design a robust clinical trial for this compound’s therapeutic efficacy in chronic diseases?

- Methodological Answer : Apply the PICO framework :

- Population : Adults with Stage II diabetes.

- Intervention : 100 mg/day this compound for 12 weeks.

- Comparison : Placebo + standard care.

- Outcome : HbA1c reduction ≥1.5%.

Ensure ethical approval (IRB) and pre-register the trial (ClinicalTrials.gov ) .

Q. What statistical methods address variability in this compound’s dose-response relationships across studies?

- Methodological Answer : Use mixed-effects models to account for inter-study variability. Apply Bayesian meta-analysis to estimate posterior probability distributions for EC₅₀ values .

Guidance for Data Management and Reproducibility

- Experimental Replication : Share raw data and protocols via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : For human trials, obtain informed consent and anonymize datasets. Reference guidelines from the Declaration of Helsinki .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.